2-(1-(2-Fluorophenyl)propylidene)malononitrile
Description
2-(1-(2-Fluorophenyl)propylidene)malononitrile is a malononitrile derivative characterized by a propylidene group attached to a 2-fluorophenyl ring. This compound belongs to the broader class of α,β-unsaturated nitriles, which are pivotal in organic synthesis due to their electrophilic nature and versatility in forming heterocyclic frameworks . The fluorine atom at the ortho position of the phenyl ring enhances the compound’s electronic profile, influencing its reactivity and intermolecular interactions. It serves as a precursor in pharmaceutical intermediates, particularly in synthesizing pyrrole derivatives like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in drug development .
Properties
Molecular Formula |
C12H9FN2 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)propylidene]propanedinitrile |
InChI |
InChI=1S/C12H9FN2/c1-2-10(9(7-14)8-15)11-5-3-4-6-12(11)13/h3-6H,2H2,1H3 |
InChI Key |
ZXCJNNXPXDNCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluorophenyl)propylidene)malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluorophenyl)propylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1-(2-Fluorophenyl)propylidene)malononitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1-(2-Fluorophenyl)propylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be attributed to the presence of the fluorophenyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Malononitrile Derivatives
Key Observations :
- Electron-Withdrawing Effects: The 2-fluorophenyl group in the target compound increases electrophilicity compared to non-fluorinated analogs (e.g., 2-(2-methylphenyl) derivatives), facilitating nucleophilic additions .
- Ring Systems : Derivatives with fused or heteroaromatic rings (e.g., furan in , triazine in ) exhibit distinct π-π stacking and hydrogen-bonding patterns, influencing crystallinity and thermal stability.
- Steric Factors : Bulky substituents (e.g., dimethyl groups in ) reduce reactivity toward bulky nucleophiles but enhance stability in acidic conditions.
Key Observations :
- Fluorinated Derivatives: The target compound is synthesized via reductive cyclization under acidic conditions, contrasting with non-fluorinated analogs that often use Knoevenagel condensations (e.g., ) or multicomponent reactions (e.g., ).
- Yield Variations : Fluorine’s electron-withdrawing nature can lower yields due to side reactions (e.g., hydrolysis), as seen in the 60–70% yield for the target compound versus 85% for the furan derivative .
Physicochemical and Application Profiles
Key Observations :
- Thermal Stability : The target compound decomposes at 120–122°C, lower than fused-ring derivatives (e.g., 198–200°C for the furan analog ), likely due to fewer stabilizing π-interactions.
- Pharmaceutical Relevance: Fluorinated malononitriles are prioritized in drug synthesis (e.g., pyrrole intermediates ), whereas non-fluorinated analogs are used in materials science (e.g., OLEDs ).
Biological Activity
2-(1-(2-Fluorophenyl)propylidene)malononitrile, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(1-(2-Fluorophenyl)propylidene)malononitrile is C12H10FNO2, with a molecular weight of approximately 219.22 g/mol. The presence of the fluorophenyl group is notable for enhancing lipophilicity, which can influence the compound's biological availability and interaction with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO2 |
| Molecular Weight | 219.22 g/mol |
| IUPAC Name | 2-(1-(2-Fluorophenyl)propylidene)malononitrile |
The biological activity of 2-(1-(2-Fluorophenyl)propylidene)malononitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act through:
- Enzyme Inhibition : The nitrile group can participate in nucleophilic attack mechanisms, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorinated aromatic ring may enhance binding affinity to specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(1-(2-Fluorophenyl)propylidene)malononitrile exhibit significant antimicrobial properties. For instance, fluorinated compounds have shown enhanced efficacy against bacterial strains due to their increased lipophilicity and ability to penetrate bacterial membranes more effectively.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been documented, demonstrating effective inhibition at concentrations as low as 16 µM against Staphylococcus aureus and other pathogens .
Anticancer Potential
Research has highlighted the anticancer properties of similar malononitrile derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds can induce G1 or G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
Study on Fluoroaryl Compounds
A study investigated the biological activity of fluoroaryl derivatives, including those structurally related to 2-(1-(2-Fluorophenyl)propylidene)malononitrile. The results indicated that these compounds exhibited significant antimutagenic and anticancer activities:
- Fluorine Substitution : The presence of fluorine atoms was found to enhance biological activity by increasing the lipophilicity and stability of the compounds .
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | Antimicrobial |
| MA-1115 | 32 | Antimicrobial |
| MA-1116 | 64 | Antimicrobial |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl ring significantly impacted the biological activity. For example, introducing additional fluorine atoms or changing substituents on the malononitrile moiety led to variations in potency and selectivity against different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
